molecular formula C56H86F3N13O17S B3028927 Eledoisin perfluoroacetate CAS No. 39877-24-2

Eledoisin perfluoroacetate

カタログ番号: B3028927
CAS番号: 39877-24-2
分子量: 1302.4 g/mol
InChIキー: LOHDZRQROMPBGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eledoisin is a tachykinin peptide originally isolated from the posterior salivary glands of Eledone moschata and Eledone aldrovandi (cephalopod mollusks) . It shares structural and functional homology with substance P, a neuropeptide involved in vasodilation, inflammation, and pain signaling. Eledoisin perfluoroacetate (often referenced in its trifluoroacetate salt form, CAS 69-25-0) is a synthetic derivative stabilized by a trifluoroacetyl group, enhancing its solubility and stability for pharmacological studies . It acts as a potent vasodilator and increases capillary permeability, primarily through binding to tachykinin receptors (NK1, NK2, and NK3 subtypes) .

特性

CAS番号

39877-24-2

分子式

C56H86F3N13O17S

分子量

1302.4 g/mol

IUPAC名

3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)

InChIキー

LOHDZRQROMPBGG-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O

正規SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O

他のCAS番号

39877-24-2

配列

XPSKDAFXGLM

製品の起源

United States

化学反応の分析

Structural Context of Eledoisin

Eledoisin is an undecapeptide (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) with a conserved C-terminal motif (Phe-Ile-Gly-Leu-Met-NH2) critical for receptor binding . Its conformation shifts from extended chains in aqueous solutions to α-helical structures in lipid environments (e.g., micelles of dodecylphosphocholine (DPC)) . This structural flexibility may influence its reactivity with perfluoroacetate derivatives.

Perfluoroacetate Chemistry

Trifluoroacetic acid (TFA) and its derivatives (e.g., trifluoroacetic anhydride (TFAA) ) are widely used in peptide synthesis for deprotection (e.g., Boc group removal) . Key reactions include:

  • Acylation : TFA can act as a catalyst or solvent in acyl transfer reactions.

  • Trifluoromethylation : TFAA reacts with pyridine N-oxides to form electron donor-acceptor (EDA) complexes, enabling trifluoromethylation of aromatic systems .

Hypothetical Reactions of Eledoisin Perfluoroacetate

While no direct studies on eledoisin perfluoroacetate exist, plausible reactions can be extrapolated:

a. N-Trifluoroacetylation
Eledoisin’s free amino groups (e.g., lysine side chain) could react with TFAA to form stable N-trifluoroacetyl derivatives. This reaction is common in peptide chemistry to protect amines during synthesis .

Example Reaction:

Eledoisin NH2+(CF3CO)2OEledoisin N COCF3 +CF3COOH\text{Eledoisin NH}_2+(\text{CF}_3\text{CO})_2\text{O}\rightarrow \text{Eledoisin N COCF}_3\text{ }+\text{CF}_3\text{COOH}

Conditions :

  • Solvent: Dichloromethane (DCM) or acetonitrile (MeCN).

  • Base: Pyridine or triethylamine (to neutralize liberated TFA).

b. Conformational Modulation via Fluorinated Solvents
TFA or fluorinated surfactants (e.g., DPC) may stabilize α-helical conformations in eledoisin, enhancing receptor binding. CD spectroscopy studies show that lipid micelles induce helical structures in eledoisin’s C-terminal region (K4–M11) .

Key Data :

Solvent SystemSecondary Structure (%)MethodSource
WaterRandom coilCD, NMR
DPC micellesα-Helix (K4–M11)NMR, DG
TFE (50% v/v)α-HelixCD

Stability and Degradation

TFA derivatives are highly stable under acidic conditions but susceptible to hydrolysis in basic media. Eledoisin perfluoroacetate would likely degrade via:

Eledoisin OCOCF3+H2OEledoisin OH+CF3COOH\text{Eledoisin OCOCF}_3+\text{H}_2\text{O}\rightarrow \text{Eledoisin OH}+\text{CF}_3\text{COOH}

Factors Influencing Stability :

  • pH : Rapid hydrolysis at pH > 10.

  • Temperature : Degrades above 100°C .

Analytical Characterization

a. NMR Spectroscopy

  • 19F^{19}\text{F}19F NMR : A singlet at δ −75 ppm (CF3 group) .

  • 1H^{1}\text{H}1H NMR : Downfield shifts for protons near the trifluoroacetate group.

b. Mass Spectrometry

  • ESI-MS : Expected [M+H]+^+ ion at m/z 1383.6 (eledoisin) + 114.0 (TFA) = m/z 1497.6.

類似化合物との比較

Substance P

  • Structural Differences : Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) shares a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) with substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), but differs in N-terminal residues .
  • Receptor Interactions : Both activate NK1 receptors, but Eledoisin exhibits higher affinity for NK2 receptors. Antagonist studies using [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P revealed a competitive inhibition profile with association constants (Ka) of 0.3–1.5 × 10⁶ M⁻¹ for Eledoisin, slightly higher than for substance P, suggesting receptor subtype selectivity .

Octopus Tachykinins (OctTK-1, OctTK-2)

  • Origin : Isolated from Octopus vulgaris, these tachykinins share functional similarities with Eledoisin but have distinct sequences (e.g., OctTK-1: pGlu-Ala-Ala-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2) .
  • Activity : OctTK homologs exhibit hypotensive effects comparable to Eledoisin but differ in receptor activation kinetics due to sequence variations in the N-terminal domain .

Comparison with Fluorinated Peptide Derivatives

Eledoisin-Related Peptide 2TFA

  • Structure : H-Lys-Phe-Ile-Gly-Leu-Met-NH2·2TFA (CAS 2918768-25-7), a truncated analog lacking the N-terminal pGlu and Pro residues .
  • Activity : Binds tachykinin receptors with lower potency (EC50 ~10 nM vs. 1–5 nM for Eledoisin) due to reduced receptor interaction sites .

Fluorinated Small Molecules

  • Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS 1417508-31-6): A fluorinated aromatic ester, structurally unrelated to Eledoisin and devoid of tachykinin activity .

Comparison with Perfluoroalkyl Substances (PFAS)

  • Chemical Properties : PFAS feature fully fluorinated carbon chains (C-F bonds), whereas Eledoisin perfluoroacetate contains a single trifluoroacetyl group (CF3COO⁻) .
  • Biological Impact : PFAS disrupt lipid metabolism and hormone signaling, while Eledoisin derivatives modulate neurogenic inflammation and vascular tone .

Data Table: Key Comparative Features

Compound Molecular Formula Biological Activity Receptor Affinity Fluorination Type
Eledoisin trifluoroacetate C58H90N16O18S·CF3COOH Vasodilation, NK1/NK2 agonist Ka: 0.3–1.5 × 10⁶ M⁻¹ Trifluoroacetyl counterion
Substance P C63H98N18O13S Neurogenic inflammation, NK1 agonist Ka: 0.2–1.2 × 10⁶ M⁻¹ None
Eledoisin-Related Peptide 2TFA C34H58N8O6S·2C2HF3O2 Tachykinin receptor ligand EC50: ~10 nM Two trifluoroacetyl groups
PFOA C8HF15O2 Endocrine disruption N/A Fully fluorinated chain

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Eledoisin perfluoroacetate to ensure structural integrity and purity?

  • Answer: Synthesis should involve solid-phase peptide synthesis (SPPS) with fluorinated acetate modifications, followed by purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Detailed protocols for known compounds should cite prior literature, while novel derivatives require supplementary data (e.g., NMR spectra, chromatograms) .

Q. How can researchers design in vitro pharmacological assays to evaluate Eledoisin perfluoroacetate's activity?

  • Answer: Use smooth muscle preparations (e.g., guinea pig ileum, rat urinary bladder) to measure dose-response curves for vasodilation or capillary permeability effects. Include parallel controls with native eledoisin and substance P to compare potency. Ensure antagonist studies (e.g., [D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]-substance P) follow competitive binding protocols with Schild plot analysis to calculate association constants (Ka) .

Q. What safety protocols are critical when handling perfluorinated derivatives like Eledoisin perfluoroacetate in laboratory settings?

  • Answer: Follow peroxide-forming chemical (PFC) safety guidelines: avoid solo work during high-risk procedures (e.g., distillation), inspect containers for crystal formation, and use inhibitors to stabilize reactive intermediates. Implement regular peroxide checks and dispose of contaminated materials via approved hazardous waste protocols .

Advanced Research Questions

Q. How should researchers resolve discrepancies in antagonist effects observed across tissue preparations (e.g., parallel vs. non-parallel dose-response shifts)?

  • Answer: Conduct comparative receptor binding assays using tissues with known receptor subtypes (e.g., SP-P vs. SP-E). Analyze methodological variables (e.g., antagonist concentration, pre-incubation time) and employ statistical tools like Arunlakshana-Schild plots to differentiate competitive vs. non-competitive antagonism. Reconcile results by proposing tissue-specific receptor subtypes, as seen in hamster bladder studies .

Q. What strategies can elucidate the role of fluorinated modifications in Eledoisin perfluoroacetate's pharmacokinetic stability and receptor selectivity?

  • Answer: Perform structure-activity relationship (SAR) studies comparing fluorinated and non-fluorinated analogs. Use molecular dynamics simulations to assess fluorinated groups' impact on peptide-receptor binding affinity. Validate findings with in vivo pharmacokinetic assays (e.g., plasma half-life, tissue distribution) .

Q. How can researchers optimize experimental designs to address conflicting data on Eledoisin perfluoroacetate's receptor subtype specificity?

  • Answer: Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for controlled studies: compare antagonist Ka values across tissues (e.g., guinea pig ileum vs. hamster bladder) and integrate knockout models to isolate receptor subtypes. Publish negative results to clarify contradictions .

Q. What analytical approaches are recommended for detecting trace degradation products of Eledoisin perfluoroacetate during long-term stability studies?

  • Answer: Employ LC-MS/MS with tandem mass spectrometry to identify low-abundance degradants. Use accelerated stability testing (e.g., 40°C/75% RH) and monitor peroxide levels via iodometric titration. Document stability data in supplementary materials with raw chromatograms and degradation kinetics .

Methodological Best Practices

  • Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary files. Include metadata for reproducibility (e.g., NMR solvent, HPLC gradients) .
  • Conflict Resolution: Engage peer review and interdisciplinary collaboration to identify methodological flaws (e.g., confounding variables in tissue preparation) and refine hypotheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。